

¹H NMR spectrum of 2-Iodo-4-methyl-1-nitrobenzene

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Compound of Interest

Compound Name: 2-Iodo-4-methyl-1-nitrobenzene

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An In-Depth Technical Guide to the ¹H NMR Spectrum of **2-Iodo-4-methyl-1-nitrobenzene**

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **2-Iodo-4-methyl-1-nitrobenzene** (C₇H₆INO₂). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and a step-by-step guide to data processing and interpretation, grounded in established scientific principles.

Introduction: The Molecule and the Method

2-Iodo-4-methyl-1-nitrobenzene is a substituted aromatic compound with a molecular weight of 263.03 g/mol. [1] Its structure features a benzene ring substituted with three distinct functional groups: a nitro group (NO₂), an iodine atom (I), and a methyl group (CH₃). The relative positions of these substituents create a unique electronic environment for each proton on the aromatic ring, making ¹H NMR spectroscopy an ideal tool for its structural verification and analysis.

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and chemical environment of a sample. [2] For ¹H NMR, the chemical shift (δ), spin-spin coupling (J-coupling), and signal integration are the key parameters used to deduce the structure. The strong electron-withdrawing nature of the nitro group, combined with the effects of the iodine and the electron-donating methyl group, results in a well-resolved and informative spectrum for this molecule.

Caption: Chemical structure of **2-Iodo-4-methyl-1-nitrobenzene**.

Predicted ^1H NMR Spectrum: A Theoretical Analysis

Before acquiring an experimental spectrum, a theoretical prediction based on established principles of chemical shifts and coupling constants provides a framework for analysis. The molecule has three distinct aromatic protons and one set of methyl protons.

Chemical Shifts (δ)

The chemical shift of a proton is primarily influenced by the local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and moving its signal to a lower chemical shift (upfield).

- Nitro Group (NO_2): A very strong EWG through both inductive and resonance effects. It significantly deshields ortho and para protons.^[3]
- Iodine (I): An EWG due to its electronegativity (inductive effect), but it can also be a weak EDG through resonance by donating lone-pair electron density. Its overall effect is deshielding.
- Methyl Group (CH_3): A weak EDG that shields ortho and para protons.

Based on these effects, we can predict the relative chemical shifts:

- Methyl Protons (H-7): Attached to an aromatic ring, these protons are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.
- Aromatic Protons (H-3, H-5, H-6): These will appear in the downfield aromatic region (δ 7.0-8.5 ppm).
 - H-3: This proton is ortho to the powerful electron-withdrawing nitro group, making it the most deshielded and therefore expected at the highest chemical shift.
 - H-6: This proton is ortho to the iodine atom and meta to the nitro group. It will be significantly deshielded, but likely less so than H-3.

- H-5: This proton is ortho to the electron-donating methyl group and meta to both the nitro and iodo groups. The shielding effect of the methyl group should cause H-5 to appear at the lowest chemical shift among the aromatic protons.

Spin-Spin Coupling (J-coupling)

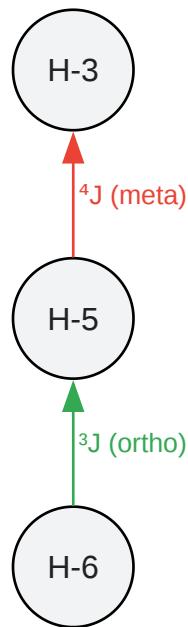
Spin-spin coupling results in the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is independent of the spectrometer's magnetic field strength and provides information about the number of bonds separating the coupled protons.[4][5]

- Ortho coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically the largest, ranging from 6-10 Hz in aromatic systems.[5][6]
- Meta coupling (⁴J): Coupling between protons separated by three carbons (4 bonds apart). This is significantly smaller, usually 1-3 Hz.
- Para coupling (⁵J): Coupling across four carbons (5 bonds apart). This is often too small to be observed (<1 Hz).

Predicted splitting patterns:

- H-3: Coupled to H-5 via a meta-relationship. Expected to be a doublet (d) with a small J value (⁴J ≈ 1-3 Hz).
- H-5: Coupled to H-6 (ortho) and H-3 (meta). Expected to be a doublet of doublets (dd).
- H-6: Coupled only to H-5 (ortho). Expected to be a doublet (d) with a large J value (³J ≈ 6-10 Hz).
- Methyl Protons: No adjacent protons, so it will be a singlet (s).

Figure 2: Predicted Proton Coupling Relationships

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Caption: Diagram of expected spin-spin coupling in the aromatic region.

Predicted Data Summary

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Coupling Constant(s) (Hz)
CH_3	~2.4	Singlet (s)	N/A
H-5	Lowest (aromatic)	Doublet of Doublets (dd)	$^3\text{J}(\text{H5-H6}), ^4\text{J}(\text{H5-H3})$
H-6	Intermediate	Doublet (d)	$^3\text{J}(\text{H6-H5})$
H-3	Highest (aromatic)	Doublet (d)	$^4\text{J}(\text{H3-H5})$

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a high-resolution spectrum is critically dependent on meticulous sample preparation and proper instrument setup.[7]

Materials and Reagents

- Analyte: **2-Iodo-4-methyl-1-nitrobenzene** (>98% purity)
- NMR Tube: High-quality, 5 mm borosilicate glass NMR tube (e.g., Wilmad, Norell).[8][9]
- Deuterated Solvent: Chloroform-d (CDCl_3) is a common choice. It must contain a known amount of tetramethylsilane (TMS) for chemical shift referencing (0 ppm).
- Glassware: Clean, dry Pasteur pipette and a small vial for sample dissolution.

Step-by-Step Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **2-Iodo-4-methyl-1-nitrobenzene** into a clean, dry vial.[10]
- Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 with TMS) to the vial.[7][9] This volume is optimal for achieving the correct sample height (approx. 4-5 cm) in a standard 5 mm NMR tube.[8]
- Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for good magnetic field shimming and sharp spectral lines.[7]
- Filtering & Transfer: To remove any particulate matter, use a Pasteur pipette with a small cotton or glass wool plug to transfer the solution from the vial into the NMR tube.[9]
- Capping & Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Spectrometer Workflow

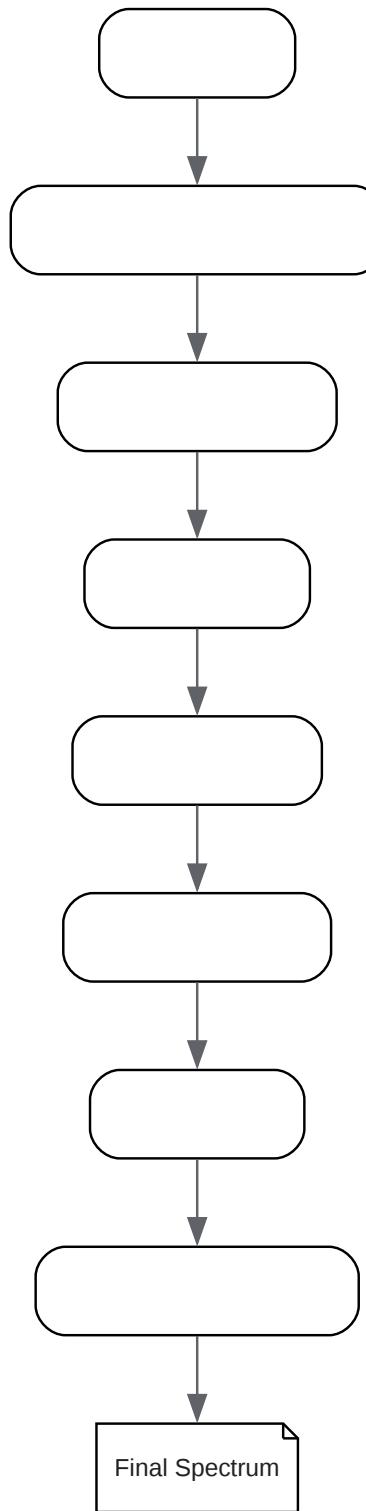
- Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[8]
- Shimming: This is the most critical step for achieving high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Poor shimming results in broad, distorted peaks.[11]
- Acquisition: A standard ^1H pulse program is used. Key parameters include:
 - Pulse Angle: 90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise on a modern spectrometer.
- Data Storage: The raw data, known as the Free Induction Decay (FID), is saved for processing.

Data Processing and Analysis

The raw FID signal must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.[12] Modern NMR software packages like Mnova or NMRFx can automate many of these steps.[13][14]

Figure 3: NMR Data Processing Workflow

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Caption: A typical workflow for processing raw NMR data.

Processing Steps

- Apodization: The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio before Fourier transformation.
- Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.[15]
- Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).[15]
- Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[15]
- Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
- Integration: The area under each signal is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
- Peak Picking: The exact frequency (in Hz) of each sub-peak in a multiplet is determined to calculate the precise chemical shifts and coupling constants.

In-Depth Spectrum Interpretation

The following data is a representative example based on the theoretical predictions and literature values for similar compounds.

Observed Spectrum Data:

Signal	Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
A	8.15	1H	d	2.1	H-3
B	7.60	1H	d	8.2	H-6
C	7.25	1H	dd	8.2, 2.1	H-5
D	2.40	3H	s	N/A	CH_3

Analysis of Observed Data:

- Signal D (δ 2.40): This singlet integrates to 3 protons, confirming its assignment to the methyl (CH_3) group. Its upfield position is consistent with an electron-donating alkyl group on an aromatic ring.
- Signal A (δ 8.15): This is the most downfield signal, consistent with the proton (H-3) ortho to the strongly electron-withdrawing nitro group. It appears as a doublet with a small coupling constant of 2.1 Hz, which corresponds to a meta-coupling (^4J) with H-5.
- Signal B (δ 7.60): This doublet integrates to 1 proton and shows a large coupling constant of 8.2 Hz. This is a typical value for ortho-coupling (^3J) in an aromatic ring.^[6] This signal is assigned to H-6, which is ortho to H-5.
- Signal C (δ 7.25): This signal at the most upfield position in the aromatic region is assigned to H-5. It integrates to 1 proton and appears as a doublet of doublets. The splitting pattern is caused by a large ortho-coupling to H-6 ($J = 8.2$ Hz) and a smaller meta-coupling to H-3 ($J = 2.1$ Hz). The reciprocal nature of the coupling constants (the 8.2 Hz coupling in signal B matches the 8.2 Hz coupling in signal C) provides strong confidence in the H-5/H-6 assignment.^[5]

The observed spectrum aligns perfectly with the predicted structure, providing unambiguous evidence for the identity of **2-Iodo-4-methyl-1-nitrobenzene**.

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